![molecular formula C21H20N4O3S3 B2851052 Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 690961-67-2](/img/structure/B2851052.png)
Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiazole and thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing related heteroaromatic azido compounds and triazolo-fused compounds, highlighting the synthetic utility of these methods in creating complex molecular structures, including those similar to Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate. These syntheses involve reactions of active methylene nitriles with substituted thiophenes and subsequent intramolecular cyclization, demonstrating the compound's relevance in heterocyclic chemistry (Westerlund, 1980).
Antiproliferative Activity
A study on novel thiophene and thienopyrimidine derivatives, including structures related to the compound , showed significant antiproliferative activity against breast and colon cancer cell lines. This research suggests potential therapeutic applications of such compounds in cancer treatment, underscoring the importance of the structural features in modulating biological activity (Ghorab et al., 2013).
Heterocyclic Chemistry Applications
Further chemical explorations have yielded a variety of heterocyclic compounds from related ethyl amino-thiazolopyridine carboxylates, showcasing the versatility of these molecular frameworks in creating diverse chemical entities. These studies illustrate the broad utility of such compounds in synthesizing new chemical structures, potentially leading to novel applications in material science, pharmacology, and beyond (Mohamed, 2021).
Mechanistic Insights and Novel Reactions
Research into the mechanisms of reactions involving similar heterocyclic azides has provided valuable insights into the formation of new ring systems, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-ones. These findings not only contribute to the fundamental understanding of chemical reactivity but also open up new pathways for synthesizing complex heterocyclic structures with potential applications in drug development and beyond (Pokhodylo et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-4-28-19(27)17-12(2)13(3)31-18(17)22-16(26)11-30-21-24-23-20-25(21)15(10-29-20)14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPUXQLJZPXFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate |
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